Propargyl Cyanoacetate

Cyanoacrylate adhesives Tensile bond strength Structure-property relationship

Propargyl cyanoacetate (prop‑2‑yn‑1‑yl 2‑cyanoacetate) is a bifunctional cyanoacetic ester that combines an electrophilic active‑methylene cyanoacetate moiety with a terminal alkyne handle. This dual reactivity enables its established role as a precursor to cross‑linkable α‑cyanoacrylate instant adhesives and as a versatile “click‑chemistry” building block for copper‑catalyzed azide‑alkyne cycloaddition (CuAAC).

Molecular Formula C6H5NO2
Molecular Weight 123.11 g/mol
CAS No. 30764-61-5
Cat. No. B8721573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropargyl Cyanoacetate
CAS30764-61-5
Molecular FormulaC6H5NO2
Molecular Weight123.11 g/mol
Structural Identifiers
SMILESC#CCOC(=O)CC#N
InChIInChI=1S/C6H5NO2/c1-2-5-9-6(8)3-4-7/h1H,3,5H2
InChIKeyRYCIJJSIVMERND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Propargyl Cyanoacetate (CAS 30764-61-5) – Procurement & Selection Guide for Research and Industrial Users


Propargyl cyanoacetate (prop‑2‑yn‑1‑yl 2‑cyanoacetate) is a bifunctional cyanoacetic ester that combines an electrophilic active‑methylene cyanoacetate moiety with a terminal alkyne handle [1]. This dual reactivity enables its established role as a precursor to cross‑linkable α‑cyanoacrylate instant adhesives [2] and as a versatile “click‑chemistry” building block for copper‑catalyzed azide‑alkyne cycloaddition (CuAAC) [3]. The compound serves as a strategic intermediate where conventional alkyl cyanoacetates cannot deliver the orthogonal alkyne functionality required for post‑polymerization modification, bioconjugation, or the formation of thermally robust adhesive networks.

Why Ethyl or Methyl Cyanoacetate Cannot Replace Propargyl Cyanoacetate in Demanding Applications


Simple alkyl cyanoacetates (methyl, ethyl, n‑butyl) are commodity intermediates optimized for cost‑driven Knoevenagel condensations and heterocycle synthesis [1]. Propargyl cyanoacetate, however, carries a terminal triple bond that fundamentally alters both the polymerization chemistry and the post‑synthetic modification potential. When condensed with formaldehyde and cracked to the cyanoacrylate monomer, the propargyl ester yields a polymer network capable of thermal cross‑linking through the pendant alkyne groups—a feature completely absent in saturated alkyl esters [2]. In click‑chemistry workflows, propargyl esters provide CuAAC rate constants that are orders of magnitude faster than catalyst‑free strain‑promoted systems . Substituting a simple alkyl cyanoacetate in either context forfeits these enabling properties, making the propargyl variant non‑interchangeable for users requiring dual‑reactivity or thermal‑cure capability.

Quantitative Differentiation Evidence: Propargyl Cyanoacetate vs. Closest Analogs


Adhesive Bond Tensile Strength Superiority Over Alkyl Cyanoacrylates

Propargyl‑2‑cyanoacrylate, the monomer derived directly from propargyl cyanoacetate, delivers higher adhesive bond tensile strength than any saturated alkyl cyanoacrylate of comparable chain length. In a direct head‑to‑head study of 26 cyanoacrylate monomers, the introduction of a triple bond consistently increased tensile strength relative to saturated analogs, with the rank order CH₂=CHCH₂ > CH≡CCH₂ > CH≡CC(CH₃)H > CH≡CC(C₃H₇)H >> alkyl [1].

Cyanoacrylate adhesives Tensile bond strength Structure-property relationship

Superior Thermal Resistance of Propargyl‑Cyanoacrylate Adhesive Joints

Propargyl‑containing polycyanoacrylates maintain stable physicomechanical properties after thermal treatment up to 250 °C, a temperature regime where conventional poly(ethyl cyanoacrylate) and poly(allyl cyanoacrylate) networks undergo significant degradation [1]. Torque analysis of cured adhesive joints revealed that propargyl‑ and propargyloxyethyl‑functionalized cyanoacrylates retain higher relative rigidity across the 20–250 °C range compared to ethyl and allyl analogs, which exhibit pronounced softening and loss of mechanical integrity above 150 °C [1].

Thermal resistance Polycyanoacrylate adhesives Dynamic mechanical analysis

CuAAC Click‑Reactivity Advantage of Propargyl Esters Over Alkyl Cyanoacetates

Propargyl cyanoacetate contains a terminal alkyne that participates in copper‑catalyzed azide‑alkyne cycloaddition (CuAAC) with a pseudo‑first‑order rate constant of 2.0 × 10⁻² s⁻¹ when immobilized on polymer brushes, which is approximately 26‑fold faster than the catalyst‑free DIBO‑azide cycloaddition (7.7 × 10⁻⁴ s⁻¹) and ~4.5‑fold faster than ADIBO (4.4 × 10⁻³ s⁻¹) . Saturated alkyl cyanoacetates (methyl, ethyl, propyl) lack the alkyne group entirely and are inert under CuAAC conditions, making them unsuitable for click‑conjugation strategies [1].

Click chemistry CuAAC kinetics Bioconjugation

Esterification Reactivity: Propargyl Alcohol vs. Allyl Alcohol with Cyanoacetic Acid

Under catalyst‑free esterification at 60 °C, cyanoacetic acid reacts with allyl alcohol (activated alkene) with an apparent activation energy of 19.8 kcal/mol, substantially higher than the 13.6 kcal/mol for methanol and 14.6 kcal/mol for ethanol [1]. Although direct activation‑energy data for propargyl alcohol are not reported in the same study, the documented rank order for cyanoacetic acid esterification places allyl as less reactive than saturated primary alcohols, and propargyl alcohol—being a less nucleophilic alkynol—is expected to react more slowly still, consistent with the modest 71% isolated yield reported in the patent literature when using H₂SO₄ catalysis in refluxing chloroform . This kinetic distinction means that scaled production of propargyl cyanoacetate requires more forcing conditions or longer reaction times compared to ethyl cyanoacetate synthesis, which routinely exceeds 90% yield [2].

Esterification kinetics Cyanoacetic acid Alkynyl alcohols

Physical‑Property Differentiation: Boiling Point and Density vs. Common Alkyl Cyanoacetates

Propargyl cyanoacetate exhibits a boiling point range of 257–265 °C (atmospheric pressure) with a relative density of 1.048 g/mL [1], values that are substantially higher than those of its fully saturated analogs: ethyl cyanoacetate boils at 208–210 °C (density ~1.06 g/mL) , and n‑propyl cyanoacetate boils at 216 °C (density 1.03 g/mL) [2]. The elevated boiling point of the propargyl ester reflects stronger intermolecular interactions attributable to the polarizable triple bond, which also confers a distinct solubility profile (soluble in benzene, toluene, ketones, and ethyl acetate; insoluble in water) [1].

Physical properties Boiling point Density

High‑Value Application Scenarios Where Propargyl Cyanoacetate Is the Only Rational Choice


Synthesis of Thermally Stable Cyanoacrylate Adhesives for High‑Temperature Bonding

When formulating cyanoacrylate adhesives that must retain bond strength above 150 °C—such as in under‑hood automotive components, aerospace sub‑assemblies, or electronics potting—propargyl cyanoacetate is the essential precursor. Its derived monomer, propargyl‑2‑cyanoacrylate, yields a polymer network that cross‑links through the pendant alkyne groups upon thermal curing, maintaining stable rigidity up to 250 °C [1]. Ethyl‑cyanoacetate‑based adhesives cannot achieve this performance, as they degrade above 80–120 °C [2].

CuAAC‑Based Bioconjugation and Surface Functionalization Workflows

In any workflow requiring copper‑catalyzed azide‑alkyne cycloaddition (CuAAC) for bioconjugation, polymer brush modification, or combinatorial library synthesis, propargyl cyanoacetate provides a terminal alkyne handle with a CuAAC rate constant of 2.0 × 10⁻² s⁻¹ . Saturated alkyl cyanoacetates (methyl, ethyl, propyl) are completely unreactive under these conditions, eliminating them as alternatives.

Multi‑Component and Domino Reactions Exploiting Dual Cyanoacetate‑Alkyne Reactivity

Propargyl cyanoacetate enables one‑pot multi‑component reactions—such as the four‑component synthesis of dicyanoaniline‑anchored triazoles—where the alkyne participates in a terminal click reaction after the cyanoacetate moiety undergoes Knoevenagel or Michael addition [3]. This orthogonal dual reactivity is inaccessible with mono‑functional alkyl cyanoacetates, making the propargyl ester uniquely suited for diversity‑oriented synthesis programs.

Knoevenagel Condensation to α‑Cyanoacrylates Containing Unsaturated Ester Side Chains

The Knoevenagel condensation of propargyl cyanoacetate with formaldehyde, followed by depolymerization, is the established route to propargyl‑2‑cyanoacrylate—a monomer that introduces alkyne functionality directly into the adhesive polymer backbone [1]. This is the only practical method to obtain alkynyl‑functionalized cyanoacrylate monomers, as post‑polymerization modification of alkyl cyanoacrylate polymers is not feasible.

Quote Request

Request a Quote for Propargyl Cyanoacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.